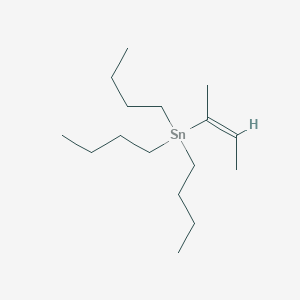
(Z)-Tributyl(1-methyl-1-propenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl(1-methyl-1-propenyl)-, (Z)-: is an organotin compound with the molecular formula C16H34Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. This particular compound is characterized by the presence of three butyl groups and a 1-methyl-1-propenyl group attached to the tin atom in the Z-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- typically involves the reaction of tributylstannyl lithium with 1-methyl-1-propenyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques such as column chromatography can also be employed to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl or propenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic reagents (Grignard reagents) are employed under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Formation of tin oxides or organotin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and the development of new organotin compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems
Industry: In the industrial sector, Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials. It is also employed in the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism by which Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form covalent bonds with carbon, oxygen, and other elements, leading to the formation of new compounds. The presence of the butyl and propenyl groups influences the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- Stannane, tributyl(1-methyl-1-propenyl)-, (E)-
- Stannane, tributyl(1-methyl-1-propenyl)-, (Z)-
- Stannane, tributyl(1-methyl-1-propenyl)-, (Z)-
Comparison: Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. Compared to its E-isomer, the Z-isomer may exhibit different physical and chemical properties, such as boiling point, melting point, and solubility. The presence of the butyl and propenyl groups also distinguishes it from other organotin compounds, providing it with specific reactivity and applications in various fields.
Properties
Molecular Formula |
C16H34Sn |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
[(Z)-but-2-en-2-yl]-tributylstannane |
InChI |
InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3H,1-2H3; |
InChI Key |
OAYZKTAZYLIETD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C(=C\C)/C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12272989.png)
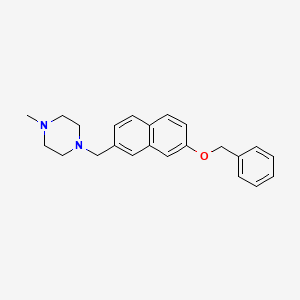
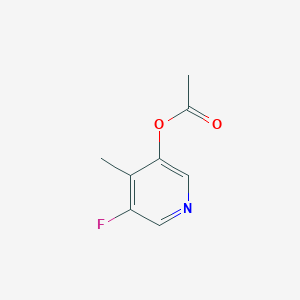
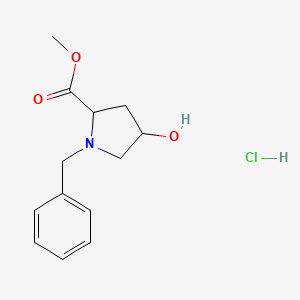
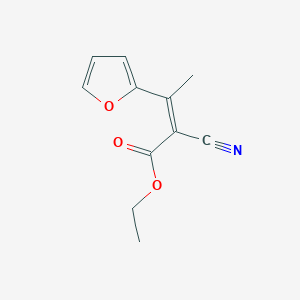
![2-(Benzylsulfanyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B12273012.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12273018.png)
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
![3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12273026.png)
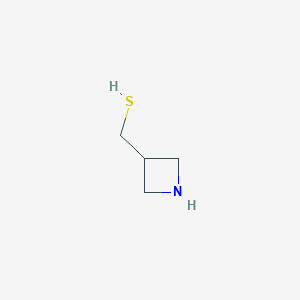
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12273038.png)
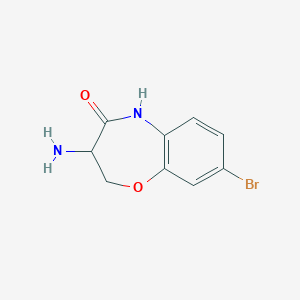
![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12273059.png)
